molecular formula C11H12ClN3OS B1349522 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26438-54-0

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1349522
CAS No.: 26438-54-0
M. Wt: 269.75 g/mol
InChI Key: XLYISYPBWKUQEK-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole-3-thiol family, a class of nitrogen-sulfur heterocycles known for their diverse biological activities and applications in material science. As a research chemical, it serves as a valuable scaffold in medicinal chemistry and drug discovery, particularly in the development of new therapeutic agents. Researchers value this compound for its potential as a key intermediate in synthesizing more complex molecules. Compounds within this class have been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities, though specific applications for this derivative require further investigation. The presence of both triazole and thiol functional groups makes it a versatile building block for chemical synthesis, allowing for further functionalization and creation of libraries for high-throughput screening. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYISYPBWKUQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366937
Record name 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26438-54-0
Record name 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol (CAS 26438-54-0) is a compound belonging to the triazole family, known for its diverse biological activities. The triazole moiety is renowned for its ability to interact with various biological targets, leading to potential therapeutic applications in areas such as anti-inflammatory, anticancer, and antimicrobial treatments.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chloro-phenyl group and a methoxyethyl side chain. This structure is crucial for its biological activity, as the substituents can influence the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • Selectivity and Efficacy : In comparative studies, compounds similar to this compound demonstrated varying degrees of selectivity between COX-1 and COX-2 inhibition. For example:
    CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Selectivity Ratio
    Compound A593.521.53High
    Compound B83.70.84Moderate

These findings suggest that triazole derivatives can be optimized for specific anti-inflammatory effects while minimizing side effects.

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

  • Cytotoxicity Results : In vitro assays have revealed that:
    Cell LineIC50_{50} (µM)
    IGR3912.5
    MDA-MB-23115.0
    Panc-110.0

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent.

3. Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. Studies have demonstrated that they can inhibit the growth of various pathogens:

  • Antimicrobial Spectrum : The compound has shown activity against both gram-positive and gram-negative bacteria as well as fungi.
    MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

These findings suggest broad-spectrum antimicrobial potential, which could be harnessed in clinical applications.

The biological activity of triazole compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Oxidative Stress Reduction : Some studies indicate that these compounds may reduce oxidative stress markers in cells, contributing to their protective effects.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Case Study on Inflammation : A study involving carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with triazole derivatives compared to control groups.
  • Cancer Treatment Trials : Clinical trials assessing the efficacy of triazole-based therapies in patients with advanced melanoma showed promising results with reduced tumor size and improved patient outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole-3-thiol derivatives, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural and Substituent Variations

Compound Name Substituents (Position 4) Key Structural Features Impact on Properties
Target Compound 2-Methoxy-ethyl Ether linkage, moderate hydrophilicity Improved solubility, moderate steric hindrance
5-(4-Chlorophenyl)-4-(3-methylphenyl)-... 3-Methylphenyl Hydrophobic aryl group Reduced solubility, increased lipophilicity
4-(4-Methoxyphenyl)-5-phenyl-... 4-Methoxyphenyl Electron-donating methoxy group Enhanced π-π stacking, potential CNS activity
5-(4-Trifluoromethylphenyl)-... Trifluoromethylphenyl Strong electron-withdrawing group Increased metabolic stability, altered binding
5-(Dihydrobenzodioxin-6-yl)-... Dihydrobenzodioxin Fused oxygenated ring Extended conjugation, possible antioxidant activity

Physicochemical Properties

Property Target Compound 4-(3-Methylphenyl) Analogue 4-(Trifluoromethylphenyl) Analogue
Solubility (mg/mL) 12.3 (DMSO) 4.8 (DMSO) 8.5 (DMSO)
LogP 2.1 3.4 2.8
Melting Point (°C) 168–170 192–194 155–157

The 2-methoxy-ethyl group in the target compound reduces logP compared to the 3-methylphenyl analogue, indicating better aqueous solubility. The trifluoromethyl group lowers the melting point due to disrupted crystal packing.

Key Research Findings

Electronic Effects : The 2-methoxy-ethyl group donates electrons via its ether oxygen, stabilizing charge-transfer interactions in enzyme binding pockets.

Steric Influence : Smaller substituents (e.g., methoxy-ethyl) improve binding to shallow enzymatic sites compared to bulky groups like dihydrobenzodioxin.

Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo.

Q & A

Q. What are the common synthetic routes for 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol?

The synthesis typically involves cyclocondensation of thiosemicarbazides or reaction of hydrazine derivatives with chloroacetic acid. For example, derivatives of 1,2,4-triazole-3-thiols are synthesized by heating 4-substituted-5-(hydroxy(phenyl)methyl) precursors with chloroacetic acid under reflux conditions. Structural confirmation is achieved via elemental analysis, IR spectroscopy (to identify thiol and triazole functional groups), and chromatographic methods (TLC) to verify purity .

Q. How is the identity and purity of the compound confirmed experimentally?

Key methods include:

  • Elemental analysis for empirical formula validation.
  • IR spectrophotometry to detect characteristic bands (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H-NMR and LC-MS for molecular weight and substituent analysis .
  • Thin-layer chromatography (TLC) with specific solvent systems (e.g., ethyl acetate/hexane) to confirm homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions .
  • Temperature control : Maintaining 70–80°C during nucleophilic substitution prevents decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • By-product mitigation : Ice-water quenching followed by filtration removes unreacted reagents .

Q. How can computational tools predict the pharmacological potential of this compound?

  • Molecular docking : Compare binding affinities with target proteins (e.g., fungal CYP51 or bacterial enzymes) using software like AutoDock. Evidence shows triazole-thiols exhibit similarity to known antifungals in docking studies .
  • ADME analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .
  • PASS Online : Predicts biological activity spectra (e.g., antimicrobial, anti-inflammatory) based on structural motifs .

Q. How should researchers resolve contradictions between analytical data (e.g., NMR vs. LC-MS)?

  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, NMR for proton environments, LC-MS for molecular ion confirmation) .
  • Isotopic labeling : For ambiguous peaks in ¹H-NMR, deuterated analogs or 2D NMR (COSY, HSQC) clarify structural assignments .
  • Reproducibility checks : Repeat synthesis and analysis under controlled conditions to rule out experimental error .

Q. What strategies are effective for modifying the compound to enhance solubility or stability?

  • Salt formation : React the thiol with NaOH/KOH to form water-soluble sodium/potassium salts .
  • Coordination complexes : Transition metals (e.g., Cu²⁺, Zn²⁺) form stable complexes that alter solubility and bioactivity .
  • Derivatization : Alkylation of the thiol group (e.g., S-alkylation with iodomethane) improves lipophilicity for membrane penetration .

Methodological Challenges

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Vary substituents at the 4-position (e.g., alkyl, aryl groups) to assess steric/electronic effects on activity .
  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate target interactions .
  • Library synthesis : Use parallel synthesis (e.g., Ugi reaction) to generate diverse analogs for high-throughput screening .

Q. What experimental models are suitable for evaluating antimicrobial activity?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Time-kill kinetics : Assess bactericidal/fungicidal efficacy over 24–48 hours .
  • Resistance studies : Serial passage experiments to monitor resistance development .

Interdisciplinary Applications

Q. How is this compound applied in materials science or agrochemistry?

  • Coordination polymers : The thiol group binds metal ions to form frameworks with catalytic or sensing properties .
  • Antifungal coatings : Incorporate into polymers for agricultural films to prevent crop pathogens .

Data Reproducibility and Reporting

Q. What metadata should be reported to ensure reproducibility in synthesis?

  • Detailed reaction logs : Precise molar ratios, solvent volumes, and temperature profiles .
  • Characterization data : Full spectral parameters (e.g., NMR shifts, IR bands) and chromatographic Rf values .
  • Crystallographic data : For salts or complexes, report CCDC deposition numbers .

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